molecular formula C20H22FN3O6S B3675442 3,4,5-triethoxy-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide CAS No. 6437-06-5

3,4,5-triethoxy-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide

Cat. No.: B3675442
CAS No.: 6437-06-5
M. Wt: 451.5 g/mol
InChI Key: FIHKVHGLBPZGSD-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of ethoxy groups, a fluoro-nitrophenyl moiety, and a carbamothioyl linkage, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Ethoxylation: The addition of ethoxy groups to the benzene ring.

    Carbamothioylation: The formation of the carbamothioyl linkage through the reaction of an amine with a thiocarbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

3,4,5-triethoxy-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-trimethoxy-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide
  • 3,4,5-triethoxy-N-[(4-chloro-3-nitrophenyl)carbamothioyl]benzamide
  • 3,4,5-triethoxy-N-[(4-fluoro-3-aminophenyl)carbamothioyl]benzamide

Uniqueness

3,4,5-triethoxy-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide is unique due to the combination of ethoxy groups and the fluoro-nitrophenyl moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

3,4,5-triethoxy-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O6S/c1-4-28-16-9-12(10-17(29-5-2)18(16)30-6-3)19(25)23-20(31)22-13-7-8-14(21)15(11-13)24(26)27/h7-11H,4-6H2,1-3H3,(H2,22,23,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHKVHGLBPZGSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60361785
Record name STK084268
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6437-06-5
Record name STK084268
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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